4-(2,5-Dichlorophenyl)-1H-indol-7-ol
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Overview
Description
4-(2,5-Dichlorophenyl)-1H-indol-7-ol is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorophenylamine and indole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-1H-indol-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenylamine: A precursor in the synthesis of 4-(2,5-Dichlorophenyl)-1H-indol-7-ol.
Indole: The parent compound of the indole class, known for its wide range of biological activities.
Other Dichlorophenyl Indoles: Compounds with similar structures but different substitution patterns on the indole ring.
Uniqueness
This compound is unique due to the presence of both the dichlorophenyl group and the indole moiety, which contribute to its distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H9Cl2NO |
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Molecular Weight |
278.1 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-1H-indol-7-ol |
InChI |
InChI=1S/C14H9Cl2NO/c15-8-1-3-12(16)11(7-8)9-2-4-13(18)14-10(9)5-6-17-14/h1-7,17-18H |
InChI Key |
OLQFFCRAYLRFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C3C=CNC3=C(C=C2)O)Cl |
Origin of Product |
United States |
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